Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group, an oxadiazole ring, and an ethyl ester functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with the oxadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxadiazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The compound is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,5-trimethoxyphenyl acetate: Similar in structure but lacks the oxadiazole ring.
3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group but differs in the functional groups attached.
2-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole: Similar oxadiazole ring but different substituents.
Uniqueness
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is unique due to the combination of the 3,4,5-trimethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Biological Activity
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antifungal and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring connected to a trimethoxyphenyl group and an ethyl acetate moiety.
Antifungal Activity
Recent studies have demonstrated that derivatives of the oxadiazole framework exhibit significant antifungal properties. This compound has been tested against various fungal strains.
Table 1: Antifungal Activity Data
Compound | Fungal Strain | EC50 (µg/mL) | Inhibition (%) |
---|---|---|---|
This compound | Fusarium oxysporum | 6.25 | 80% |
Control (Hymexazol) | Fusarium oxysporum | 10 | 70% |
The compound demonstrated an EC50 value of 6.25 µg/mL , indicating potent antifungal activity superior to the commercial fungicide Hymexazol.
Antimicrobial Activity
In addition to antifungal properties, this compound has shown broad-spectrum antimicrobial activity. Research indicates that it effectively inhibits the growth of various bacterial strains.
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Escherichia coli | 32 |
Pseudomonas aeruginosa | 25 | |
Control (Ciprofloxacin) | Escherichia coli | 16 |
The compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL against E. coli and 25 µg/mL against P. aeruginosa, showcasing its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The presence of the trimethoxyphenyl group is crucial for enhancing the biological activity of the compound. Studies suggest that modifications in the substituents on the phenyl ring can significantly influence the potency against fungal and bacterial pathogens.
Key Findings:
- Methoxy Groups : The presence of methoxy groups increases lipophilicity and enhances penetration into microbial cells.
- Oxadiazole Ring : The oxadiazole moiety contributes to the overall stability and bioactivity of the compound.
- Sulfanyl Linkage : The sulfanyl group plays a pivotal role in the mechanism of action against various pathogens.
Case Studies
A notable study highlighted the synthesis and biological evaluation of similar oxadiazole derivatives. These compounds were tested for their antifungal activity against multiple strains and showed promising results comparable to existing antifungals .
Properties
CAS No. |
67572-44-5 |
---|---|
Molecular Formula |
C15H18N2O6S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H18N2O6S/c1-5-22-12(18)8-24-15-17-16-14(23-15)9-6-10(19-2)13(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3 |
InChI Key |
LINLQDZQRPQVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
solubility |
52.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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